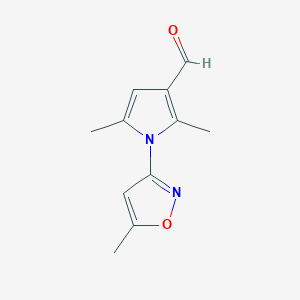

![molecular formula C22H25N3O3S B2546614 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide CAS No. 933214-33-6](/img/structure/B2546614.png)

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, dyes, semiconductors, and nanomaterials. The structure of this compound suggests that it may possess similar properties and potential applications.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives has been reported using microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound, which are crucial for understanding its chemical behavior and biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives often include the formation of Schiff's bases and subsequent cyclization to form the thiadiazole ring. The dehydrosulfurization reaction is another key step that can be used to synthesize these compounds, as reported in the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of various substituents can affect their solubility, stability, and reactivity. These properties are essential for determining the compound's suitability for drug development and other applications. The synthesized compounds are often evaluated for their in vitro anticancer activity, which provides insights into their potential therapeutic uses .

Case Studies and Applications

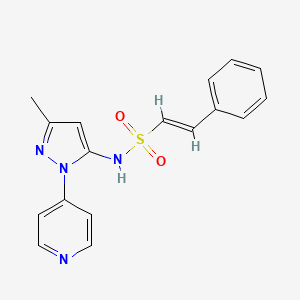

Several of the synthesized 1,3,4-thiadiazole derivatives have shown promising anticancer activity against various human cancer cell lines, with some exhibiting GI50 values comparable to standard drugs like Adriamycin. Molecular docking studies are also performed to predict the mechanism of action and to assess the drug-likeness of these compounds, including their ADMET properties . Another study reported a compound that is a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme targeted in cancer therapy, which suggests that similar compounds like N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide may also have therapeutic potential .

Scientific Research Applications

Chemical Synthesis and Transformations

- Synthesis Techniques : The chemical compound is related to benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones. These are synthesized through cyclization processes involving specific reagents like NaH and Pd-catalyzed C-N coupling (Kalogirou, Kourtellaris, & Koutentis, 2021). Such chemical transformations are fundamental in developing new compounds for various applications.

Applications in Biological Studies

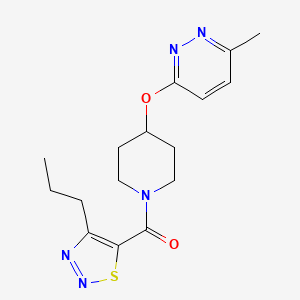

Insecticidal Properties : Some heterocycles incorporating thiadiazole moiety, closely related to the compound , have demonstrated potential as insecticidal agents. These compounds, synthesized through various chemical reactions, have shown efficacy against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Anticancer Activities : Research indicates that certain benzamide derivatives, which share structural similarities with the compound , have been evaluated for their anticancer properties. These compounds have been tested against various cancer cell lines, showing promising results (Tiwari et al., 2017). This suggests potential applications in cancer research and treatment.

Chemical Reactions and Properties

Reactivity and Synthesis of Derivatives : Studies have focused on the synthesis of various benzamide derivatives and their reactions under different conditions. These reactions include cyclization processes and treatments with various reagents, leading to the formation of compounds with potential biological activity (Mohamed et al., 2020).

Catalysis and Reaction Enhancement : Research on benzamide and related compounds has explored their role in catalysis and reaction enhancement. For instance, the platinum-catalyzed addition of primary, acyclic aryl, and alkyl carboxamides to ethylene and propylene has been studied, showcasing the compound's utility in organic synthesis (Wang and Widenhoefer, 2004).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c26-22(23-15-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)21-24-19-8-4-5-9-20(19)29(27,28)25-21/h4-6,8-13,21,24-25H,1-3,7,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYIQLGASZEEBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)

![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)